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Compound of Interest

Compound Name:
4-Chloro-2-methyl-6-

phenylfuro[3,2-d]pyrimidine

Cat. No.: B059712 Get Quote

This in-depth guide provides a comprehensive technical overview of GSK343 (CAS Number:

1253791-81-9), a potent and selective inhibitor of the histone methyltransferase EZH2. This

document is intended for researchers, scientists, and drug development professionals, offering

insights into its chemical properties, mechanism of action, and practical applications in pre-

clinical research.

Introduction: The Epigenetic Landscape and the
Role of EZH2
The field of epigenetics has unveiled a complex layer of gene regulation that extends beyond

the DNA sequence itself. Histone modifications, a key component of this regulatory network,

play a pivotal role in chromatin remodeling and, consequently, in the activation and silencing of

genes. One of the most critical enzymes in this process is the Enhancer of Zeste Homolog 2

(EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).

EZH2 functions to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3

(H3K27me1/2/3). The trimethylated form, H3K27me3, is a hallmark of transcriptionally silenced

chromatin. Aberrant EZH2 activity, often characterized by overexpression or gain-of-function

mutations, is implicated in the pathogenesis of numerous malignancies, including various

lymphomas, breast cancer, prostate cancer, and glioblastoma. By silencing tumor suppressor

genes, EZH2 promotes cellular proliferation, survival, and metastasis, making it a compelling

target for therapeutic intervention.
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GSK343 has emerged as a valuable chemical probe for elucidating the biological functions of

EZH2. It is a potent, cell-permeable, and highly selective S-adenosyl-L-methionine (SAM)-

competitive inhibitor of EZH2. Its utility in preclinical models has significantly advanced our

understanding of the therapeutic potential of EZH2 inhibition.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GSK343 is essential for its

effective use in experimental settings.

Property Value Source

CAS Number 1253791-81-9 Multiple Sources

Molecular Formula C₃₁H₃₉N₇O₂ [1]

Molecular Weight 541.69 g/mol [1]

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-

1,2-dihydropyridin-3-

yl)methyl]-6-[2-(4-

methylpiperazin-1-yl)pyridin-4-

yl]-1-(propan-2-yl)-1H-

indazole-4-carboxamide

[1]

SMILES

CCCC1=C(CNC(=O)C2=C3C=

NN(C(C)C)C3=CC(=C2)C2=C

C=NC(=C2)N2CCN(C)CC2)C(

=O)NC(C)=C1

[1]

Appearance Crystalline solid [2]

Solubility

DMSO (~1 mg/mL), DMF (~25

mg/mL), Ethanol (~2 mg/mL).

Sparingly soluble in aqueous

buffers.

[2]

Storage

Store as a solid at -20°C for up

to 3 years. In solvent, store at

-80°C for up to 1 year.

[3]
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Note on Solubility: For aqueous solutions, it is recommended to first dissolve GSK343 in an

organic solvent like DMSO and then dilute with the aqueous buffer.

Mechanism of Action: Selective Inhibition of EZH2
GSK343 exerts its biological effects through the competitive inhibition of EZH2. It occupies the

binding site of the methyl donor, S-adenosyl-L-methionine (SAM), thereby preventing the

transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global

reduction in H3K27me3 levels, resulting in the derepression of EZH2-target genes, many of

which are tumor suppressors.

GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases. It has an in

vitro IC₅₀ of approximately 4 nM for EZH2, while its IC₅₀ for the closely related EZH1 is around

240 nM, demonstrating a 60-fold selectivity.[4] Its selectivity against a broader panel of

methyltransferases is over 1000-fold.[4]
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Mechanism of EZH2 Inhibition by GSK343
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Experimental Workflow for In Vitro Evaluation of GSK343
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Caption: Experimental Workflow for In Vitro Evaluation of GSK343.

Summary of In Vitro and In Vivo Efficacy
GSK343 has demonstrated significant anti-proliferative and anti-invasive effects across a range

of cancer cell lines.
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Cell Line Cancer Type
IC₅₀
(Proliferation)

Observations Source

LNCaP Prostate Cancer 2.9 µM

Most sensitive

prostate cancer

cell line tested.

[2]

HeLa Cervical Cancer 13 µM - [3]

SiHa Cervical Cancer 15 µM - [3]

U87 Glioblastoma ~5 µM

Time- and dose-

dependent

inhibition of

proliferation.

[4]

T24R, 5637R

Bladder Cancer

(Cisplatin-

resistant)

5-20 µM

Overcomes

acquired cisplatin

resistance.

[5]

HCC1806 Breast Cancer Not specified

IC₅₀ for

H3K27me3

reduction is 174

nM.

[2]

In vivo studies using xenograft models have corroborated the anti-tumor effects of GSK343.

For instance, in a glioblastoma xenograft model, treatment with GSK343 at 5 mg/kg and 10

mg/kg significantly reduced tumor growth. [6]Similar results have been observed in

neuroblastoma and oral cancer models. [7][8]However, it is important to note that GSK343 has

high clearance in animal models, which may limit its in vivo applications. [1]

Conclusion and Future Directions
GSK343 is an invaluable tool for researchers in the field of epigenetics and cancer biology. Its

high potency and selectivity for EZH2 make it an excellent probe for dissecting the role of this

methyltransferase in various pathological processes. The experimental protocols and data

presented in this guide provide a solid foundation for its use in preclinical research.
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While GSK343 itself may not be a clinical candidate due to its pharmacokinetic properties, the

insights gained from its use have been instrumental in the development of other EZH2

inhibitors that are currently in clinical trials. Future research will likely focus on leveraging the

knowledge gained from GSK343 to design novel EZH2 inhibitors with improved drug-like

properties and to explore combination therapies that may enhance the efficacy of EZH2

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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